- Isomerization of alkenes, Youji Huaxue, 1985, (6), 479-85

Cas no 95-41-0 (dihydroisojasmone)

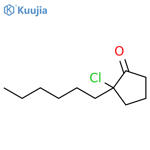

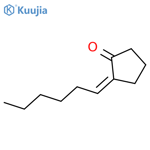

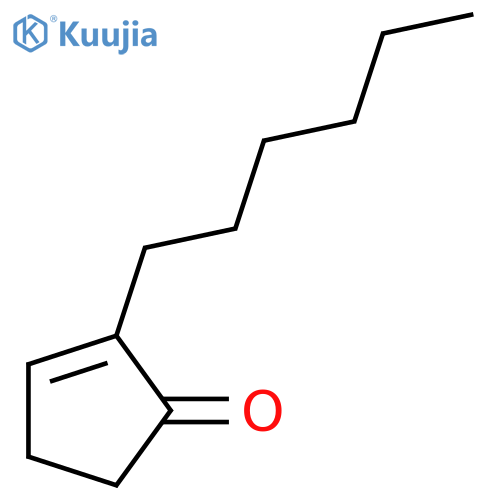

dihydroisojasmone structure

상품 이름:dihydroisojasmone

CAS 번호:95-41-0

MF:C11H18O

메가와트:166.260023593903

CID:34793

dihydroisojasmone 화학적 및 물리적 성질

이름 및 식별자

-

- dihydroisojasmone

- Dihydro-iso-Jasmone

- 2-hexylcyclopent-2-en-1-one

- ISOJASMONE

- 2-Cyclopenten-1-one,2-hexyl

- 2-Hexyl-2-cyclopenten-1-one

- 2-Hexyl-2-cyclopentenone

- 2-hexylcyclopent-2-enone

- 2-n-Hexyl-2-cyclopenten-1-one

- 2-n-hexyl-2-cyclopentenone

- EINECS 202-417-5

- isojasmone B11

- 2-Hexyl-2-cyclopenten-1-one (ACI)

- 2-Hexyl-1-cyclopenten-3-one

- 2-Hexyl-2-cyclopenten-1-on

- Isojasmol

- NSC 78462

-

- 인치: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3

- InChIKey: VGECIEOJXLMWGO-UHFFFAOYSA-N

- 미소: O=C1CCC=C1CCCCCC

계산된 속성

- 정밀분자량: 166.13600

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 5

- 복잡도: 179

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.5

- 표면전하: 0

- 상호 변형 이기종 수량: 7

실험적 성질

- 밀도: 0.8997 (rough estimate)

- 비등점: 254.5°C (rough estimate)

- 굴절률: 1.4677 (estimate)

- PSA: 17.07000

- LogP: 3.24610

dihydroisojasmone 보안 정보

- 위험 범주 코드: 22

-

위험물 표지:

dihydroisojasmone 세관 데이터

- 세관 번호:2914299000

- 세관 데이터:

중국 세관 번호:

2914299000개요:

2914299000. 다른 산소기단을 함유한 기타 에폭시\에폭시나 테르펜은 없다.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분함량, 용도, 아세톤 신고포장

요약:

2914299000. 기타 산소기능이 없는 환탄기, 환생성 또는 환에테르생성케톤.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

dihydroisojasmone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H922802-25ml |

2-hexylcyclopent-2-en-1-one |

95-41-0 | 99% | 25ml |

¥612.00 | 2022-01-12 |

dihydroisojasmone 합성 방법

합성회로 1

합성회로 2

반응 조건

참조

- Palladium-assisted alkylation of olefins, Journal of the American Chemical Society, 1980, 102(15), 4973-9

합성회로 3

반응 조건

참조

- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride, Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202

합성회로 4

반응 조건

참조

- Simple route to 2-alkylcyclopent-2-enones, Synthetic Communications, 1974, 4(5), 303-6

합성회로 5

반응 조건

참조

- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones, Synthetic Communications, 1977, 7(3), 185-8

합성회로 6

합성회로 7

반응 조건

1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, 100 °C

1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium bicarbonate ; neutralized, rt

1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.4 Reagents: Sodium bicarbonate ; neutralized, rt

참조

- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction, Journal of the American Chemical Society, 2004, 126(35), 11058-11066

합성회로 8

반응 조건

1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C

참조

- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions, Angewandte Chemie, 2002, 41(18), 3481-3484

합성회로 9

반응 조건

1.1 Reagents: Hydrochloric acid

참조

- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols, Yukagaku, 1981, 30(11), 762-6

합성회로 10

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol

참조

- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone, Nippon Kagaku Kaishi, 1981, (7), 1121-8

합성회로 11

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water

참조

- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes, Synthesis, 1989, (8), 603-7

합성회로 12

반응 조건

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides, Tetrahedron Letters, 1986, 27(7), 775-8

합성회로 13

반응 조건

참조

- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide, Chemistry & Industry (London, 1983, (13),

합성회로 14

반응 조건

1.1 Reagents: Zinc bromide Solvents: Diethyl ether , Tetrahydrofuran

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs, Tetrahedron, 2000, 56(52), 10197-10207

합성회로 15

반응 조건

참조

- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone, Yukagaku, 1982, 31(9), 612-14

합성회로 16

반응 조건

참조

- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes, Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504

합성회로 17

반응 조건

참조

- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8

합성회로 18

반응 조건

참조

- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13

합성회로 19

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Water

참조

- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones, Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2

합성회로 20

반응 조건

참조

- Allylic oxidation of monoalkyl-substituted cyclopentenes, Indian Journal of Chemistry, 1975, 13(1), 29-32

합성회로 21

반응 조건

참조

- Cyclization of undec-10-enoic acid by polyphosphoric acid, Tetrahedron, 1969, 25(24), 6025-6

dihydroisojasmone Raw materials

- Cyclopentanone, 2-chloro-2-hexyl-

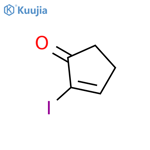

- 2-Iodocyclopent-2-enone

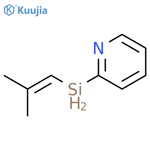

- 2-(Dimethylvinylsilyl)pyridine

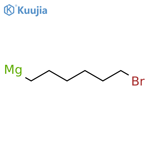

- Hexylmagnesium Bromide, 0.8 M solution in THF

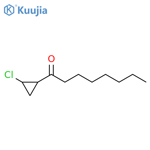

- 1-(2-Chlorocyclopropyl)-1-octanone

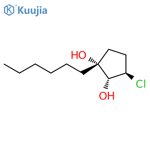

- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-

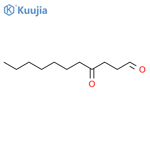

- 4-Oxoundecanal

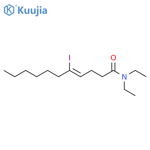

- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-

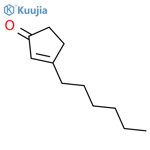

- 2-Hexylidenecyclopentanone

dihydroisojasmone Preparation Products

dihydroisojasmone 관련 문헌

-

Dipak Kumar Nayak,Kamal Krishna Halder,Rinku Baishya,Tuhinadri Sen,Partha Mitra,Mita Chatterjee Debnath Dalton Trans. 2013 42 13565

-

2. CLXXI.—The rotatory dispersive power of organic compounds. Part XVI. Halogen derivatives of camphor. Optical superposition in the camphor seriesJohn Outram Cutter,Henry Burgess,Thomas Martin Lowry J. Chem. Soc. Trans. 1925 127 1260

-

Deep Jyoti Bhuyan,Muhammad A. Alsherbiny,Mitchell Nolan Low,Xian Zhou,Kirandeep Kaur,George Li,Chun Guang Li Food Funct. 2021 12 2498

-

Yi Shao,Yao Yu,Cheng Li,Jing Yu,Rongrong Zong,Chonggang Pei RSC Adv. 2016 6 12235

-

Xuejing Liu,Xiaowei Chen,Hao Zhang,Shangde Sun RSC Adv. 2022 12 9744

95-41-0 (dihydroisojasmone) 관련 제품

- 1011-12-7(2-Cyclohexylidene-cyclohexanone)

- 2758-18-1(3-methylcyclopent-2-en-1-one)

- 1120-73-6(2-Methyl-2-cyclopentenone)

- 488-10-8(cis-jasmone)

- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)

- 2242791-82-6(Sulfo Cy5 Maleimide)

- 900281-20-1(3-(2-methoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 685107-28-2(3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-5-(3,4,5-trimethoxyphenyl)cyclohex-2-en-1-one)

- 876576-42-0(2-(2,4-dibromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide)

- 1877982-74-5(2-bromo-4,6-dimethyl-N-propylbenzene-1-sulfonamide)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-41-0)ISOJASMONE

순결:99%

재다:200kg

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-41-0)Dihydrojasmone

순결:98%

재다:Company Customization

가격 ($):문의